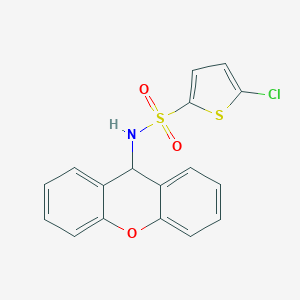![molecular formula C24H19N3O3 B270652 3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B270652.png)
3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide is a synthetic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PPD, and it has been extensively studied for its pharmacological properties.
作用机制
The mechanism of action of PPD is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and proliferation. PPD has been shown to inhibit the activity of various enzymes involved in cancer cell growth, including topoisomerase II and protein kinase C. Additionally, PPD has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
PPD has been shown to have various biochemical and physiological effects. In vitro studies have shown that PPD inhibits the growth of cancer cells, induces apoptosis, and inhibits the activity of various enzymes involved in cancer cell growth. In vivo studies have shown that PPD has antitumor activity and can inhibit the growth of various types of cancer cells. Additionally, PPD has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of PPD is that it has been extensively studied for its potential applications in various fields, including cancer research and anti-inflammatory properties. Additionally, PPD has been shown to have antitumor activity and can inhibit the growth of various types of cancer cells. However, one limitation of PPD is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies for cancer.
未来方向
There are several future directions for research on PPD. One area of research could be to further investigate the mechanism of action of PPD, which may help to develop targeted therapies for cancer. Additionally, further studies could be conducted to investigate the potential anti-inflammatory properties of PPD, which may be useful in the treatment of inflammatory diseases. Finally, future research could focus on optimizing the synthesis method of PPD to improve the overall yield and purity of the compound.
合成方法
The synthesis of PPD involves the condensation of 2-acetylphenylacetic acid with 2-nitrobenzaldehyde, followed by reduction with NaBH4 to obtain 2-(2-aminophenyl)acetic acid. The resulting compound is then reacted with phthalic anhydride to produce PPD. The overall yield of this synthesis method is approximately 50%.
科学研究应用
PPD has been extensively studied for its potential applications in various fields, including cancer research, antitumor activity, and anti-inflammatory properties. In cancer research, PPD has been shown to inhibit the growth of various cancer cells, including lung cancer, breast cancer, and liver cancer. PPD has also been shown to have antitumor activity, which may be useful in the treatment of various types of cancer. Additionally, PPD has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis.
属性
产品名称 |
3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide |
|---|---|
分子式 |
C24H19N3O3 |
分子量 |
397.4 g/mol |
IUPAC 名称 |
3-methyl-4-oxo-N-[2-(2-phenylacetyl)phenyl]phthalazine-1-carboxamide |
InChI |
InChI=1S/C24H19N3O3/c1-27-24(30)18-12-6-5-11-17(18)22(26-27)23(29)25-20-14-8-7-13-19(20)21(28)15-16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,25,29) |
InChI 键 |
PSHDJDPKVSYUII-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=CC=CC=C3C(=O)CC4=CC=CC=C4 |
规范 SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=CC=CC=C3C(=O)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(4-Acetylpiperazin-1-yl)-3-methylphenyl]amine](/img/structure/B270569.png)
![2-[(4-methylbenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270571.png)
![6-[(dibenzo[b,d]furan-2-yloxy)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B270572.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide](/img/structure/B270573.png)
![N-[3-(anilinosulfonyl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B270574.png)
![1-Benzoyl-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B270576.png)

![1-(methylsulfonyl)-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270579.png)
![N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270582.png)
![5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B270586.png)
![2'-(4-oxo-4H-chromen-3-yl)-spiro(bicyclo[2.2.1]hept-2-ene-6,5'-[1,3]dioxane)](/img/structure/B270587.png)
![N-[2-(2-ethoxyphenoxy)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270590.png)
![N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270591.png)
![6-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B270593.png)